isoCA-4
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Overview
Description
isoCA-4 is a synthetic derivative of combretastatin A4, a naturally occurring compound isolated from the African willow tree, Combretum caffrum . It is known for its potent antitubulin activity, which makes it a promising candidate for cancer treatment . The compound has a 1,1-diarylethylene scaffold, which is a structural isomer of the natural Z-combretastatins .
Preparation Methods
isoCA-4 can be synthesized through various synthetic routes. One common method involves the use of an appropriate alcohol in the presence of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent, which activates carboxylic acid and initiates the addition of alcohol . Another method involves the esterification of combretastatin A4 derivatives . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
isoCA-4 undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under various conditions, often involving halogenated reagents.
Esterification: As mentioned earlier, esterification involves the use of alcohols and coupling agents like DCC.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
isoCA-4 has a wide range of scientific research applications:
Mechanism of Action
isoCA-4 exerts its effects by binding to the colchicine binding site on tubulin, a protein that is essential for microtubule formation . This binding inhibits the polymerization of tubulin, leading to the disruption of microtubule dynamics. As a result, cells are unable to complete mitosis, leading to cell cycle arrest and apoptosis . The compound also affects the vascularization of tumors, causing central necrosis and reducing tumor growth .
Comparison with Similar Compounds
isoCA-4 is structurally similar to other combretastatins, such as combretastatin A4 and its derivatives . it has unique properties that make it a promising candidate for cancer treatment. Unlike natural combretastatins, isocombretastatin A4 is easier to synthesize and has improved chemical and metabolic stability . Other similar compounds include:
Combretastatin A4: A natural compound with potent antitubulin activity.
Combretastatin A4 phosphate: A water-soluble prodrug that is rapidly metabolized to combretastatin A4 in the body.
Colchicine: A well-known microtubule-targeting agent with a similar mechanism of action.
Properties
CAS No. |
1067880-31-2 |
---|---|
Molecular Formula |
C18H20O5 |
Molecular Weight |
316.3 g/mol |
IUPAC Name |
2-methoxy-5-[1-(3,4,5-trimethoxyphenyl)ethenyl]phenol |
InChI |
InChI=1S/C18H20O5/c1-11(12-6-7-15(20-2)14(19)8-12)13-9-16(21-3)18(23-5)17(10-13)22-4/h6-10,19H,1H2,2-5H3 |
InChI Key |
CNGKIRSNRQSORA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C)C2=CC(=C(C(=C2)OC)OC)OC)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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